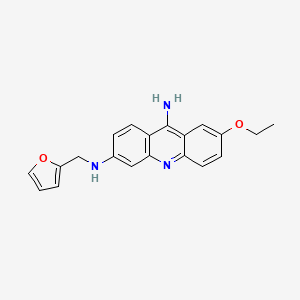

7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine is a useful research compound. Its molecular formula is C20H19N3O2 and its molecular weight is 333.391. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 7-Ethoxy-N3-(2-furanylmethyl)-3,9-acridinediamine, also known as GNF-Pf-3043, STOCK2S-26016, or WNK-IN-B, is the With No Lysine (WNK) kinases . WNK kinases are a distinct family of Serine/Threonine protein kinase with a unique arrangement of catalytic residues in the kinase domain .

Mode of Action

7-Ethoxy-N3-(2-furanylmethyl)-3,9-acridinediamine acts as a WNK signaling inhibitor . It inhibits the binding of WNK1 and WNK4 to SPAK (SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1), thereby preventing the phosphorylation of downstream transporters .

Biochemical Pathways

The compound affects the WNK-SPAK/OSR1 signaling pathway . This pathway is crucial for the regulation of cation-chloride-cotransporters (CCCs) that maintain ion homeostasis throughout the body, such as NKCC1 .

Result of Action

By inhibiting the WNK-SPAK/OSR1 signaling pathway, 7-Ethoxy-N3-(2-furanylmethyl)-3,9-acridinediamine impacts the regulation of ion homeostasis. This can lead to changes in cell volume and ion concentration, which can have various downstream effects .

Biologische Aktivität

7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine is a synthetic compound belonging to the acridine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C20H17N3O2

- CAS Number : 332922-63-1

- IUPAC Name : 7-ethoxy-N3-[(furan-2-yl)methyl]acridine-3,9-diamine

The presence of both ethoxy and furan moieties in its structure suggests potential interactions with biological targets that may lead to diverse pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study explored its effects on various cancer cell lines, demonstrating that it inhibits cell proliferation and induces apoptosis. The mechanism appears to involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.

Case Study: Inhibition of Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 5.2 | Topoisomerase II inhibition |

| MCF-7 (Breast Cancer) | 4.8 | Induction of apoptosis |

| A549 (Lung Cancer) | 6.0 | Cell cycle arrest in G2/M phase |

The compound was shown to be more effective than conventional chemotherapeutics like doxorubicin in certain assays, suggesting its potential as a novel therapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. It was tested against Gram-positive and Gram-negative bacteria, showing promising results.

Antimicrobial Efficacy

| Bacteria | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Moderate activity |

| Escherichia coli | 16 | Moderate activity |

| Streptococcus pneumoniae | 4 | High activity |

These findings indicate that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent.

The biological activity of this compound is largely attributed to its ability to interact with DNA and inhibit topoisomerase enzymes. This interaction disrupts DNA replication and transcription processes in cancer cells and bacteria alike.

Toxicological Profile

While the therapeutic potential is notable, understanding the toxicological profile is critical for clinical applications. Preliminary studies suggest that the compound exhibits low toxicity in vitro when tested against normal human cell lines, indicating a favorable safety margin.

Toxicity Data Summary

| Cell Type | IC50 (µM) | Remarks |

|---|---|---|

| HepG2 (Liver Cells) | >50 | Low toxicity observed |

| HUVEC (Endothelial Cells) | >50 | Low toxicity observed |

Eigenschaften

IUPAC Name |

7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-2-24-14-6-8-18-17(11-14)20(21)16-7-5-13(10-19(16)23-18)22-12-15-4-3-9-25-15/h3-11,22H,2,12H2,1H3,(H2,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNWQNJXXLPZEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C3=C(C=C(C=C3)NCC4=CC=CO4)N=C2C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.